molecular formula C56H40O2 B2421940 [12]Isocyclophenacene Bis(tetrahydrofuran) Adduct CAS No. 2245104-25-8

[12]Isocyclophenacene Bis(tetrahydrofuran) Adduct

Cat. No. B2421940
CAS RN: 2245104-25-8
M. Wt: 744.934
InChI Key: YOKXLHSIIIHOTB-UHFFFAOYSA-N
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Description

Isocyclophenacene bis(tetrahydrofuran) adduct (IPT-THF) is a novel and promising synthetic compound that has recently been developed to be used in a variety of scientific research applications. IPT-THF has been found to possess a wide range of biochemical and physiological effects and has been shown to be a useful tool for laboratory experiments.

Scientific Research Applications

Chemical Behavior and Synthesis

The research in the field of organic chemistry often focuses on understanding the chemical behavior of complex molecules. For instance, the study of tetrahydro- and dihydro[2.2]paracyclophanes has provided insights into carbene addition and epoxidation processes, which are essential in the synthesis of polycyclic hydrocarbons (Savinsky, Hopf, Dix, & Jones, 2001). Additionally, advancements in the synthesis of adjacent bis(tetrahydrofuran) cores, as seen in annonaceous acetogenins, demonstrate the versatility of such compounds in organic synthesis (Wysocki, Dodge, Voight, & Burke, 2006).

Reactivity and Molecular Interactions

The reactivity of complex organic molecules like [12]Isocyclophenacene Bis(tetrahydrofuran) Adduct is a key area of research. Studies such as those on the reaction of disilyne with silylcyanide highlight the pathways to form bis-adducts with characteristics of silaketenimine and the formation of diaza-disilabenzene analogues (Takeuchi, Ichinohe, & Sekiguchi, 2008). These findings have significant implications for understanding the molecular interactions and reactivity of complex organic molecules.

Structural and Spectroscopic Analysis

Research often includes structural and spectroscopic analysis to understand the molecular configuration of organic compounds. For example, the study on the synthesis of mono- and bis-S-(glutathionyl) adducts of methylene-bis-(phenylisocyanate) (MDI) contributes to the understanding of isocyanate reactivity and stability under different conditions, offering insights into the structural behavior of similar compounds (Reisser, Schmidt, & Brown, 2002).

properties

IUPAC Name

oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24.2C4H8O/c1-2-26-14-40-28-5-6-31-20-44-32(19-42(31)40)9-10-34-24-48-36(23-46(34)44)12-11-35-21-45-33(22-47(35)48)8-7-30-17-41-29(18-43(30)45)4-3-27-15-37(39(26)16-28)25(1)13-38(27)41;2*1-2-4-5-3-1/h1-24H;2*1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKXLHSIIIHOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.C1=CC2=CC3=C4C=C5C=CC6=CC7=C8C=C9C=CC%10=CC%11=C%12C=C1C1=C2C=C3C=CC4=CC5=C6C=C7C=CC8=CC9=C%10C=C%11C=CC%12=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H40O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154726796

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